molecular formula C22H24Cl2N2O5 B610012 PF-06821497 CAS No. 1844849-11-1

PF-06821497

Cat. No.: B610012
CAS No.: 1844849-11-1
M. Wt: 467.343
InChI Key: RXCVUHMIWHRLDF-FQEVSTJZSA-N
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Description

PF-06821497 is a potent and selective EZH2 inhibitor.

Scientific Research Applications

1. Metabolism and Pharmacokinetics

The study of metabolism and pharmacokinetics is crucial for understanding how a compound behaves in biological systems. For instance, compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist, undergo extensive metabolism and have specific pathways for excretion and distribution within the body (Renzulli et al., 2011). Similarly, compounds structurally related to 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one may have distinct metabolic pathways and kinetics that are crucial for their pharmacological applications.

2. Neurological Applications

Certain chemical structures are known to interact with neurological targets. For example, compounds targeting 5-HT(1A) receptors are implicated in the pathophysiology and treatment of anxiety and depression, and are targets for drug development (Rabiner et al., 2002). The structural features of 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one might be explored for similar neurological implications.

3. Imaging and Diagnostic Applications

Compounds with unique structural characteristics can be used in imaging and diagnostics. For instance, 18F-MK-6240 is a PET tracer targeting neurofibrillary tangles, highlighting its potential in imaging for neurodegenerative diseases like Alzheimer's (Lohith et al., 2018). The distinct structural components of 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one could render it suitable for similar applications in diagnostic imaging or as a tracer in various biological studies.

Properties

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCVUHMIWHRLDF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@H](C4COC4)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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